molecular formula C7H14N2 B065769 Bicyclo[2.2.1]heptane-2,5-diamine CAS No. 171065-84-2

Bicyclo[2.2.1]heptane-2,5-diamine

Cat. No.: B065769
CAS No.: 171065-84-2
M. Wt: 126.2 g/mol
InChI Key: KVMMOSKKPJEDNG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,5-diamine: is an organic compound with the molecular formula C₇H₁₄N₂ . It is a derivative of norbornane, a bicyclic hydrocarbon, and features two amino groups attached to the second and fifth carbon atoms of the bicyclo[2.2.1]heptane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dimerization of Bicyclo[2.2.1]hepta-2,5-diene: One common method involves the dimerization of bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) using zeolite catalysts such as HY, Hbeta, HZSM-5, and Al-MCM-41.

    Reduction of Norcamphor: Another method involves the reduction of norcamphor, which is a ketone derivative of norbornane.

Industrial Production Methods: Industrial production of bicyclo[2.2.1]heptane-2,5-diamine often involves large-scale catalytic processes that optimize yield and selectivity. The use of heterogeneous catalysts, such as zeolites, is common due to their high efficiency and reusability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[2.2.1]heptane-2,5-diamine can undergo oxidation reactions, often resulting in the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: The amino groups in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Various amine derivatives.

    Substitution Products: Substituted bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

Chemistry: Bicyclo[2.2.1]heptane-2,5-diamine is used as a building block in organic synthesis, particularly in the synthesis of polycyclic hydrocarbons and other complex organic molecules .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents .

Industry: The compound is used in the production of high-energy-density fuels and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2,5-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes or the initiation of chemical reactions. The specific pathways and targets depend on the context of its application, such as in catalysis or drug design .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-6-2-4-1-5(6)3-7(4)9/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMMOSKKPJEDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400218
Record name bicyclo[2.2.1]heptane-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171065-84-2
Record name bicyclo[2.2.1]heptane-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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